2-Bromo-8-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethoxy group at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-substituted quinolines. One common method is the bromination of 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form aryl-substituted quinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or amines can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura reactions.
Major Products:
Substitution Reactions: Products include azidoquinolines and aminoquinolines.
Coupling Reactions: Products include aryl-substituted quinolines.
Scientific Research Applications
2-Bromo-8-(trifluoromethoxy)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the development of fluorescent probes and bioactive molecules.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Comparison: 2-Bromo-8-(trifluoromethoxy)quinoline is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features differentiate it from other quinoline derivatives and enhance its potential for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H5BrF3NO |
---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
2-bromo-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H |
InChI Key |
PEDPRWFIBHEYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.